2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one
Description
2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the indazole core
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-8-15-14(16(11)19)10-18(17-15)9-12-4-6-13(20-2)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3 |
InChI Key |
RMSVMXUVFLOAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NN(C=C2C1=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indazole core reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biological studies to understand the interaction of indazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one is unique due to its specific substitution pattern on the indazole core, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl and methyl groups can influence its reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for various research applications.
Biological Activity
The compound 2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C15H16N2O2 |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has demonstrated that derivatives of indazole exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives, including those structurally related to indazole, revealing that some exhibited excellent antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent activity against bacterial strains .
Anticancer Properties
Indazole derivatives have been investigated for their anticancer potential. A study highlighted the cytotoxic effects of several indazole compounds against various cancer cell lines. The compound showed IC50 values lower than those of established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy. Specifically, it was found to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory activity of indazole derivatives has also been a focus of research. It has been shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. The mechanism often involves the suppression of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
Case Studies
- Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of various derivatives including this compound. The results indicated significant inhibition of biofilm formation in Staphylococcus aureus, showcasing its potential application in treating biofilm-associated infections .
- Cytotoxicity Testing : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effectiveness comparable to traditional anticancer drugs .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It modulates receptors associated with inflammation and pain pathways, thereby exerting anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
